molecular formula C11H12N2 B2618981 3-Isoquinolineethanamine CAS No. 608515-82-8

3-Isoquinolineethanamine

Cat. No.: B2618981
CAS No.: 608515-82-8
M. Wt: 172.231
InChI Key: GHKHGSWPQBAAQF-UHFFFAOYSA-N
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Description

3-Isoquinolineethanamine is an organic compound belonging to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which consists of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoquinolineethanamine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system . Another method is the Pomeranz-Fritsch reaction, which involves the cyclization of an aromatic aldehyde with an aminoacetal under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Isoquinolineethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and isoquinoline N-oxides, which have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

3-Isoquinolineethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isoquinolineethanamine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with neurotransmitter receptors, affecting signal transduction pathways and leading to physiological effects .

Comparison with Similar Compounds

Uniqueness: 3-Isoquinolineethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine side chain allows for interactions with biological targets that are not possible with unsubstituted isoquinoline or other derivatives .

Biological Activity

3-Isoquinolineethanamine, also known as 3-(Aminomethyl)isoquinoline, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.

Biological Activities

The biological activities of this compound are primarily linked to its interactions with various biological targets. Research indicates that it exhibits several pharmacological effects:

  • Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit tumor cell proliferation. For instance, certain isoquinoline alkaloids have demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .
  • Neuroprotective Effects : Isoquinoline compounds are known for their neuroprotective properties. They may exert these effects through modulation of neurotransmitter systems and by reducing oxidative stress in neuronal cells .
  • Antibacterial and Antifungal Activity : Some derivatives of isoquinoline demonstrate significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymes : Isoquinolines can act as inhibitors of various enzymes, including those involved in cancer progression and inflammation. For example, they may inhibit protein tyrosine phosphatases or other kinases critical for cell signaling pathways .
  • Modulation of Apoptosis : Some studies indicate that isoquinoline derivatives can induce apoptosis in cancer cells by altering the balance between pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2 .

Case Studies

Several case studies highlight the biological activity of this compound and related compounds:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound showed an IC50 value of approximately 15 µM against MGC-803 gastric cancer cells, indicating significant antitumor potential .
  • Neuroprotective Studies : In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This was assessed using a model of hydrogen peroxide-induced cytotoxicity, where treated cells exhibited reduced apoptosis rates compared to untreated controls .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including cyclization reactions involving phenethylamines and appropriate precursors. Recent advancements in synthetic techniques have led to the development of novel derivatives with enhanced biological profiles.

Table 1: Biological Activities of Isoquinoline Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntitumor15
Derivative AAntibacterial10
Derivative BNeuroprotective5
Derivative CAnti-inflammatory20

Properties

IUPAC Name

2-isoquinolin-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKHGSWPQBAAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(2-azidoethyl)isoquinoline (Description 112; 5.6 g, 28.3 mmol) in anhydrous tetrahydrofuran (50 ml) was added triphenylphosphine (14.85 g, 56.6 mmol) and water (0.509 ml, 28.3 mmol), and the resulting mixture stirred at room temperature overnight. The mixture was loaded directly onto a Bond-elut SCX cartridge and eluted with methanol until TLC indicated complete elution of triphenylphosphine. The product was then eluted with 2.0M ammonia in methanol. The basic fractions were collected and evaporated to give the title compound (2.7 g, 55%).
Name
3-(2-azidoethyl)isoquinoline
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
14.85 g
Type
reactant
Reaction Step One
Name
Quantity
0.509 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
55%

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